PTC-209

Descripción general

Descripción

PTC-209 es un inhibidor de molécula pequeña que se dirige selectivamente a la proteína del complejo policomb BMI-1 (homólogo de la región 1 de inserción Mo-MLV de linfoma B). Este compuesto ha mostrado promesas en varios campos de investigación científica, particularmente en la investigación del cáncer, debido a su capacidad para inhibir el crecimiento de las células iniciadoras del cáncer.

Aplicaciones Científicas De Investigación

PTC-209 tiene una amplia gama de aplicaciones de investigación científica:

Investigación del cáncer: this compound ha sido ampliamente estudiado por sus propiedades anticancerígenas. .

Investigación de células madre: El compuesto se ha utilizado para estudiar las propiedades de autorrenovación de las células iniciadoras del cáncer y las células madre.

Investigación epigenética: This compound se utiliza para estudiar el papel de BMI-1 en el silenciamiento transcripcional epigenético y su impacto en la tumorogénesis.

Mecanismo De Acción

PTC-209 ejerce sus efectos inhibiendo la expresión de BMI-1, una proteína de dedo de anillo del grupo policomb involucrada en la regulación del ciclo celular. La inhibición de BMI-1 conduce a:

Reducción en la proliferación celular: This compound induce el arresto del ciclo celular en la fase G1, reduciendo así la proliferación celular.

Promoción de la apoptosis: El compuesto promueve la apoptosis en las células cancerosas al regular a la baja las proteínas antiapoptóticas y regular al alza las proteínas proapoptóticas.

Deterioro del crecimiento tumoral: This compound reduce las propiedades de autorrenovación de las células iniciadoras del cáncer, lo que lleva a un deterioro del crecimiento tumoral in vivo.

Métodos De Preparación

PTC-209 se sintetiza utilizando la tecnología de modulación de la expresión genética por moléculas pequeñas (GEMS). La ruta sintética implica los siguientes pasos:

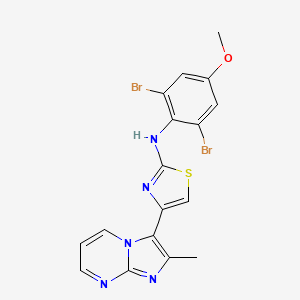

Materiales de partida: La síntesis comienza con 2,6-dibromo-4-metoxifenilo y 2-metil-imidazo[1,2-a]pirimidin-3-il.

Condiciones de reacción: La reacción se lleva a cabo en presencia de un derivado de tiazol-2-amina bajo condiciones controladas de temperatura y presión.

Purificación: El producto final se purifica utilizando cromatografía líquida de alta resolución (HPLC) para lograr una pureza superior al 98%.

Análisis De Reacciones Químicas

PTC-209 se somete a varios tipos de reacciones químicas:

Oxidación: this compound puede oxidarse en presencia de agentes oxidantes fuertes, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto puede reducirse utilizando agentes reductores, lo que da como resultado la formación de derivados reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución, donde los grupos funcionales en la molécula se reemplazan por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Agentes halogenantes, nucleófilos.

Comparación Con Compuestos Similares

PTC-209 es único en su inhibición selectiva de BMI-1. Los compuestos similares incluyen:

PTC-124: Otro inhibidor de molécula pequeña con diferentes objetivos moleculares.

PHCCC: Un compuesto con propiedades inhibitorias similares pero que se dirige a diferentes vías.

PPZ2: Un inhibidor de molécula pequeña con un mecanismo de acción diferente.

This compound destaca por su especificidad por BMI-1 y su potente actividad anticancerígena .

Propiedades

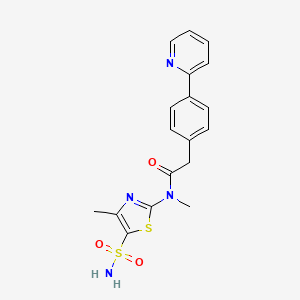

IUPAC Name |

N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Br2N5OS/c1-9-15(24-5-3-4-20-16(24)21-9)13-8-26-17(22-13)23-14-11(18)6-10(25-2)7-12(14)19/h3-8H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOOCQSWCCRVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Br2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315704-66-6 | |

| Record name | 315704-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of PTC-209?

A1: this compound specifically inhibits the polycomb group protein Bmi-1 [, ]. This protein is part of the Polycomb Repressive Complex 1 (PRC1), which plays a crucial role in gene silencing and epigenetic regulation [, ].

Q2: How does this compound affect Bmi-1?

A2: this compound acts as a transcriptional inhibitor of Bmi-1, leading to a reduction in its protein levels [, , ]. While the precise mechanism remains under investigation, studies have shown that it does not directly affect other PRC1 subunits like CBX-7 and RING1B [].

Q3: What are the downstream effects of Bmi-1 inhibition by this compound?

A3: this compound-mediated Bmi-1 inhibition leads to various downstream effects, including:

- Reactivation of Tumor Suppressor Genes: Bmi-1 normally represses tumor suppressor genes like CDKN2A (p16) and CDKN1A (p21) [, ]. This compound reverses this repression, leading to their upregulation and subsequent cell cycle arrest [, ].

- Induction of Apoptosis: this compound treatment has been shown to induce apoptosis (programmed cell death) in various cancer cell lines [, , , ]. This is likely mediated through multiple pathways, including mitochondrial apoptosis and p53 activation [, , ].

- Impairment of Cancer Stem Cells: Bmi-1 plays a crucial role in the self-renewal and maintenance of cancer stem cells (CSCs) [, ]. This compound effectively targets these CSCs, hindering their growth and potentially reducing tumor recurrence [, , , ].

Q4: Does this compound affect other signaling pathways?

A4: Research suggests that this compound can influence other signaling pathways besides those directly related to Bmi-1. For instance, it has shown effects on:

- NOTCH Signaling: this compound downregulates NOTCH signaling proteins like NOTCH1, HES1, and MYC, contributing to its anti-proliferative effects in leukemia cells [].

- AKT Pathway: this compound impacts the AKT pathway in a glucose and cell context-dependent manner, potentially by influencing PHLPP expression, particularly in endometrial cancer cells [].

- Hippo Pathway: In rhabdomyosarcoma, this compound has been linked to the activation of the Hippo tumor suppressor pathway, leading to decreased YAP levels and reduced expression of YAP/TAZ target genes [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C15H11Br2N5OS, and its molecular weight is 481.19 g/mol.

Q6: Has the stability of this compound been investigated?

A6: While the provided research doesn't delve into detailed stability studies of this compound, certain aspects are highlighted:

- Nanoparticle Delivery: One study successfully utilized nanoparticle-based delivery systems to encapsulate and deliver this compound both systemically and intratumorally, suggesting the potential for formulating this compound for improved stability and delivery [].

Q7: What types of cancer cells have shown sensitivity to this compound in vitro?

A7: this compound has demonstrated in vitro efficacy against a wide range of cancer cell lines, including:

- Acute Myeloid Leukemia (AML): this compound induces apoptosis in AML cell lines and primary AML cells, particularly in the immature CD34+CD38- population, which is enriched for leukemia stem cells [, ].

- Lung Cancer: this compound inhibits the growth of both small cell and non-small cell lung cancer cell lines [, ].

- Breast Cancer: It effectively targets breast cancer cell lines and has been shown to reduce the breast cancer stem cell phenotype [, ].

- Colon Cancer: this compound exhibits anti-proliferative effects in colon cancer cell lines [].

- Glioblastoma: It effectively inhibits glioblastoma cell proliferation, migration, and the self-renewal of glioblastoma stem cells [].

- Rhabdomyosarcoma: this compound demonstrates potent anti-tumor activity against alveolar rhabdomyosarcoma cell lines, inhibiting proliferation and inducing apoptosis [, ].

- Biliary Tract Cancer: It reduces cell viability and induces cell cycle arrest in biliary tract cancer cells, suggesting potential as a therapeutic agent [].

- Esophageal Squamous Cell Carcinoma: this compound, especially when combined with cisplatin, exhibits inhibitory effects on esophageal squamous cell carcinoma progression [].

Q8: Has the in vivo efficacy of this compound been evaluated?

A8: Yes, this compound has shown promising results in preclinical in vivo models:

- Xenograft Models: this compound significantly reduced tumor growth in xenograft models of various cancers, including acute myeloid leukemia, glioblastoma, rhabdomyosarcoma, and prostate cancer [, , , ].

- Synergistic Effects: In a prostate cancer model, this compound enhanced the efficacy of castration therapy, suggesting potential for combination therapies [].

Q9: Are there any known mechanisms of resistance to this compound?

A10: While dedicated resistance studies are limited, one study suggested that overexpression of SP1, a transcription factor involved in thymidylate synthase (TS) expression, might contribute to this compound resistance in non-small cell lung cancer [].

Q10: What are the future directions for research on this compound?

A10: Further research on this compound should focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.